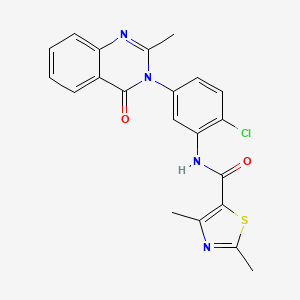

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide" is a complex molecule that may be related to quinazoline derivatives, which are known for their biological activities. The papers provided do not directly discuss this compound but offer insights into similar structures and their properties.

Synthesis Analysis

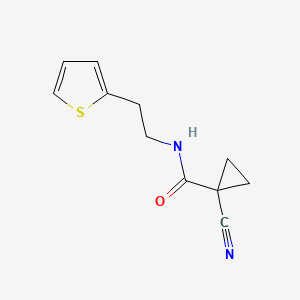

The synthesis of quinazoline derivatives often involves multiple steps, including the formation of key intermediates. For instance, in the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, an intermediate carboxylic acid was prepared by oxidizing an aldehyde, followed by coupling with various amines to yield the final products . Similarly, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones involved the conversion of an acid to an acid chloride, cyclization, and further reactions to obtain the final compounds . These methods may be relevant to the synthesis of the compound , suggesting a multi-step process possibly involving activation of certain functional groups and cyclization reactions.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic core consisting of fused benzene and pyrimidine rings. Substitutions on this core, as well as on the phenyl rings attached to it, can significantly alter the compound's properties and biological activity. For example, the presence of chlorine and methyl groups can influence the electronic distribution and steric hindrance within the molecule . The specific molecular structure of "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide" would likely exhibit similar characteristics, with the potential for hydrogen bonding and pi-pi interactions due to the presence of amide and aromatic groups.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including substitutions, oxidations, and couplings, as indicated by the synthesis methods described in the papers . The reactivity of such compounds is often dictated by the functional groups present and the overall electronic nature of the molecule. The compound , with its amide, chloro, and methyl groups, may be amenable to nucleophilic substitution reactions or could act as a ligand in coordination chemistry due to the potential for donor atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be influenced by their molecular structure. The thermodynamic properties of a related 1,3,4-oxadiazole derivative in different solvents were studied, including density, viscosity, and ultrasonic velocity, which are indicative of solute-solvent interactions . These properties are essential for understanding the behavior of the compound in various environments and can provide insights into its solubility, stability, and reactivity. The compound "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide" would likely have unique physical and chemical properties that could be studied using similar methods to those described in the paper .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Research on derivatives of isoniazid, a known antitubercular agent, has shown that modifications of its structure can lead to compounds with significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. Such studies are crucial for the development of new antitubercular agents, especially considering the global challenge of drug-resistant tuberculosis. For example, 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide demonstrated in vitro efficacy comparable to that of isoniazid for M. tuberculosis, with minimal inhibitory concentrations (MICs) of 1–2 μM. This highlights the potential of structurally related compounds in antitubercular research and therapy (M. Asif, 2014).

Antioxidant Activity

Compounds with certain functional groups, especially heterocycles containing nitrogen, sulfur, and oxygen, have been reviewed for their potential CNS (Central Nervous System) activities. Such compounds range in effects from antidepressant and euphoric to convulsant activities. The structural features and functional groups of these compounds suggest they could serve as leads for synthesizing new drugs with CNS activity, highlighting the broad applicability of complex organic compounds in medicinal chemistry (S. Saganuwan, 2017).

Anticancer Activity

Research on imidazole derivatives, including those similar in structural complexity to the queried compound, has revealed their potential in antitumor activity. For instance, bis(2-chloroethyl)amino derivatives of imidazole and related structures have been reviewed for their activity against various cancers. These compounds have shown promising results in preclinical testing stages, indicating the potential for the development of new antitumor drugs. This underlines the importance of structural innovation in the search for effective cancer treatments (M. Iradyan et al., 2009).

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2S/c1-11-19(29-13(3)23-11)20(27)25-18-10-14(8-9-16(18)22)26-12(2)24-17-7-5-4-6-15(17)21(26)28/h4-10H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIJZZARLDCYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)

![Ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B2527738.png)

![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)

![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)